molecular formula C4H6O2<br>CH2=CHCOOCH3<br>C4H6O2 B128795 Methyl acrylate CAS No. 96-33-3

Methyl acrylate

Cat. No. B128795
CAS RN: 96-33-3
M. Wt: 86.09 g/mol
InChI Key: BAPJBEWLBFYGME-UHFFFAOYSA-N
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Description

Methyl acrylate is an ester of acrylic acid and is used as a building block for homo- and copolymers . It is a colorless volatile liquid with an acrid odor .


Synthesis Analysis

Methyl acrylate can be synthesized using various methods. One method involves the use of bifunctional catalysts Cs–P/γ-Al2O3 in a one-step synthesis using methyl acetate and formaldehyde . Another method involves the reaction of methyl acetate with butanol or acrylic acid .


Molecular Structure Analysis

Methyl acrylate has a molecular formula of C4H6O2 and a molecular weight of 86.09 g/mol . The molecule contains a total of 11 bonds, including 5 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 ester .


Chemical Reactions Analysis

Methyl acrylate undergoes various chemical reactions. For instance, it reacts with cyclopentadine in the presence of room temperature ionic liquids as solvents to yield Diels-Alder adducts . It also undergoes radical polymerization, with secondary chemical reactions influencing rates greatly at elevated system temperatures .


Physical And Chemical Properties Analysis

Methyl acrylate is a colorless volatile liquid with an acrid odor . It is less dense than water (0.957 gm/cm3) and slightly soluble in water . It is also known for its good impact toughness, resistance to breakage, transparency, elasticity, fairly good heat and oil resistance .

Scientific Research Applications

Synthesis of Reactive Polymers

Methyl acrylate is extensively used in the synthesis of reactive polymers. These polymers are characterized by their cross-linked, bead-structured resins containing chemically reactive functional groups . The functional esters provided by methyl acrylate serve as precursors for reactive group synthesis, enabling the creation of polymers that can be used as polymeric reagents or supports in biochemical and chemical applications .

Biomedical Applications

In the biomedical field, methyl acrylate plays a crucial role in the development of acrylic-based materials. These materials are used in a variety of medical devices, including ophthalmologic devices, orthopedics, tissue engineering, and dental applications . The ability to tailor properties such as mechanical performance, electrical and thermal properties, and biological behavior makes methyl acrylate-based polymers highly valuable in this sector .

Coatings and Adhesives

The compound’s ability to form polymers with diverse properties makes it ideal for use in coatings and adhesives. Methyl acrylate can be copolymerized with various vinyl and acrylic monomers, resulting in polymers that exhibit characteristics like super-absorbency, transparency, and flexibility . These properties are essential for applications in paints, coatings, and adhesive formulations.

Advanced Material Fabrication

The unique properties of methyl acrylate derivatives make them suitable for advanced material fabrication. For instance, they can be used to create composites or nanocomposites by incorporating fibers, nanofibers, or carbon nanomaterials like graphene . These materials find applications in areas requiring high tensile modulus, strength, and electrical and thermal properties.

Analytical Chemistry

Methyl acrylate-based polymers, such as poly(methyl methacrylate) (PMMA), are employed in analytical chemistry for their optical transparency. They are used in the spectrophotometric determination of various compounds, aiding in the accurate analysis of substances in food, environmental samples, and more .

Mechanism of Action

Target of Action

Methyl acrylate, an organic compound and the methyl ester of acrylic acid, is primarily targeted for use in the production of polymers . It readily copolymerizes with substances like ethylene, acrylonitriles, styrene, and (meth)acrylic acid . The added ester group imparts properties such as durability, flexibility, elasticity, stickiness, and adhesiveness .

Mode of Action

Methyl acrylate interacts with its targets (other monomers) through a process known as copolymerization . This interaction results in the formation of polymers with enhanced properties such as increased durability, flexibility, and adhesiveness . It’s also used as a reagent in the synthesis of various pharmaceutical intermediates .

Biochemical Pathways

The biochemical pathways involved in the action of methyl acrylate are primarily related to its polymerization and interaction with other monomers . It’s also involved in the synthesis of various pharmaceutical intermediates . More research is needed to fully understand the specific biochemical pathways affected by methyl acrylate .

Pharmacokinetics

It’s slightly soluble in water, which may influence its distribution and excretion .

Result of Action

The primary result of methyl acrylate’s action is the formation of polymers with enhanced properties . These polymers are used in a variety of applications, including the production of artificial resins, adhesives, coating materials, and more . On a cellular level, methyl acrylate has been found to interact with erythrocytes, potentially leading to a decrease of cellular glutathione (GSH) depression in the erythrocyte system .

Action Environment

The action of methyl acrylate can be influenced by various environmental factors. For instance, its tendency to polymerize means that samples typically contain an inhibitor such as hydroquinone . Additionally, its volatility and reactivity mean that it should be used only in well-ventilated areas or outdoors . Its stability and efficacy can also be affected by storage conditions .

Safety and Hazards

Methyl acrylate is highly toxic by inhalation, ingestion, and skin absorption . It is advised to avoid inhaling the substance/mixture and to avoid the generation of vapors/aerosols . It is also important to keep away from open flames, hot surfaces, and sources of ignition .

Future Directions

The Methyl Acrylate market is set for significant growth, driven by strategic initiatives and technological advancements . The industry faces several key challenges to address during the short- and medium-term forecast. These include shifting consumer preferences, the need for industrial policy amendments to align with growing environmental concerns, significant fluctuations in raw material costs due to geopolitical tensions, and expected subdued economic growth .

properties

IUPAC Name

methyl prop-2-enoate
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InChI

InChI=1S/C4H6O2/c1-3-4(5)6-2/h3H,1H2,2H3
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InChI Key

BAPJBEWLBFYGME-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C=C
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Molecular Formula

C4H6O2, Array
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Related CAS

9003-21-8
Record name Poly(methyl acrylate)
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DSSTOX Substance ID

DTXSID0024183
Record name Methyl acrylate
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Molecular Weight

86.09 g/mol
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Physical Description

Methyl acrylate, stabilized is a colorless volatile liquid with an acrid odor. Flash point 27 °F. Vapors may irritate the eyes and respiratory system. Highly toxic by inhalation, ingestion and skin absorption. Less dense than water (0.957 gm / cm3) and slightly soluble in water, hence floats on water. Vapors heavier than air., Liquid, Colorless liquid with an acrid odor; [NIOSH], Solid, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with an acrid odor.
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Boiling Point

176.9 °F at 760 mmHg (NTP, 1992), 80.1 °C, Boiling point: 70 °C at 608 mm Hg; 60 °C at 428 mm Hg; 50 °C at 298 mm Hg; 40 °C at 200 mm Hg; 20 °C at 88 mm Hg; 10 °C at 54 °C; 5 °C at 41.5 mm Hg; 0 °C at 32 mm Hg; -5 °C at 24.5 mm Hg; - 10 °C at 18.5 mm Hg, 80.00 to 81.00 °C. @ 760.00 mm Hg, 80.5 °C, 176.9 °F, 176 °F
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Flash Point

44 °F (NTP, 1992), -3 °C (27 °F) - closed cup, 27 °F (-3 °C) (open cup), -2.8 °C c.c., 44 °F, 27 °F
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Solubility

10 to 50 mg/mL at 72 °F (NTP, 1992), In water, 4.94X10+4 mg/L at 25 °C, Slightly soluble in water, Soluble in ethanol, ethyl ether, acetone, chloroform, benzene, Solubility of water in methyl acrylate at 20 °C = 1.8 mL/100 g, 49.4 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 6, 6%
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Density

0.956 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9535 g/cu cm at 20 °C, Bulk density: 8.0 lb/gal; readily polymerized, Liquid heat capacity = 0.449 Btu/lb-F at 70 °F; Liquid thermal conductivity = 1.117 Btu-in/hr-sq ft-F at 70 °F; Saturated vapor density = 0.02049 lb/cu ft at 70 °F; Ideal gas heat capacity = 0.251 Btu/lb-F at 75 °F, Readily polymerized; bulk density: 8.0 lb/gal, Relative density (water = 1): 0.95, 0.956, 0.96
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.97 (Air = 1), Relative vapor density (air = 1): 3.0, 3
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Vapor Pressure

40 mmHg at 48.6 °F ; 760 mmHg at 176.4 °F (NTP, 1992), 65.0 [mmHg], VP: 65 Torr at 20 °C, 86.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 9.1, 65 mmHg
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Impurities

Water content-0.1% (max), acid content as acrylic acid-0.01% (max)
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Product Name

Methyl acrylate

Color/Form

Colorless volatile liquid

CAS RN

96-33-3
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Melting Point

-105.7 °F (NTP, 1992), -75.6 °C, 76.5 °C, -76.5 °C, -106 °F
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Synthesis routes and methods I

Procedure details

In this example, 90 g. of a BF3.CH3OH complex is added to a 600 ml. autoclave and maintained at 20° C. A 9:1 carbon monoxide/ethylene gas mixture is added at 68 atms. After addition of this mixture, the autoclave is heated to 50° C. and maintained at this temperature for three hours. The autoclave is cooled and depressurized. Analysis by gas-liquid chromatography indicates that the autoclave contents consist of 1 to 2% by weight methyl propionate plus 2 to 3% by weight of heavier materials. The selectivity to methyl propionate is about 25%. Under the conditions of the oxidative dehydrogenation described in Example 1, methyl propionate gives a combined selectivity of 75% to methyl acrylate and acrylic acid.
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Synthesis routes and methods II

Procedure details

One hundred grams of the hexane-vinyl acetate-methyl acrylate azeotrope and 50 grams of dimethylformamide were charged to an Othmer type vapor liquid equilibrium still and refluxed for three hours. Analysis of the vapor and liquid by gas Chromatography gave a vapor composition of 62.8% hexane, 34.5% vinyl acetate and 2.7% methyl acrylate and a liquid composition of 19.6% hexane, 72.6% vinyl acetate and 7.8% methyl acrylate. This indicates a relative volatility of hexane to vinyl acetate of 6.7, hexane to methyl acrylate of 9.3, and vinyl acetate to methyl acrylate of 1.4.
Name
hexane vinyl acetate methyl acrylate
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Yield
34.5%
Yield
2.7%

Synthesis routes and methods III

Procedure details

For example, in U.S. Pat. No. 4,786,756 (issued in 1988), the inventors claim the vapor phase dehydration of lactic acid or ammonium lactate to acrylic acid using aluminum phosphate (AlPO4) treated with an aqueous inorganic base as a catalyst. As examples, the '756 patent discloses a maximum yield of acrylic acid of 43.3% when lactic acid was fed into the reactor at approximately atmospheric pressure, and a respective yield of 61.1% when ammonium lactate was fed into the reactor. In both examples, acetaldehyde was produced at yields of 34.7% and 11.9%, respectively, and other side products were also present in large quantities, such as, propionic acid, CO, and CO2. Omission of the base treatment caused increased amounts of the side products. Another example is Hong et al. (2011) Appl. Catal. A: General 396:194-200, who developed and tested composite catalysts made with Ca3(PO4)2 and Ca2(P2O7) salts with a slurry-mixing method. The catalyst with the highest yield of acrylic acid from methyl lactate was the 50%-50% (by weight) catalyst. It yielded 68% acrylic acid, about 5% methyl acrylate, and about 14% acetaldehyde at 390° C. The same catalyst achieved 54% yield of acrylic acid, 14% yield of acetaldehyde, and 14% yield of propionic acid from lactic acid.
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Ca3(PO4)2
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Ca2(P2O7)
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Yield
68%
Yield
5%
Yield
14%

Synthesis routes and methods IV

Procedure details

A vinyl acetate-methyl acrylate copolymer containing 43% by mole of the latter monomer units was obtained by polymerizing 0.8 mole of vinyl acetate and 0.2 mole of methyl acrylate in benzene at 80° C. for 2 hours in the presence of benzoyl peroxide. Then, 10 g of the copolymer was dissolved by heating in 500 ml of methanol and saponified by adding 20 ml of 40% aqueous NaOH and heating at 60° C. for 15 hours. The saponified product was thoroughly washed with acetone to remove free NaOH, and dried at 60° C. under reduced pressure for 20 hours, thus giving a powdery sodium salt of vinyl alcohol-acrylic acid copolymer. The saponification degree thereof determined from the alkali consumption was 93% by mole.
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vinyl acetate methyl acrylate
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Synthesis routes and methods V

Procedure details

An equimolar mixture of vinyl acetate and methyl acrylate and an n-hexane solution of t-butyl peroxy isopropyl carbonate were continuously fed with stirring to an n-hexane solution containing a complex of ethylaluminum dichloride and methyl benzoate at 20° C. over the course of 5 hours. The reaction mixture was further polymerized for 15 hours to form a straight-chain copolymer of vinyl acetate/methyl acrylate having a methyl acrylate unit content of 50 mole% and a number average molecular weight of 10,000. The copolymer was treated in methanol in the presence of sodium methoxide as a catalyst at about 50° C. for about 5 hours to form a copolymer to be used as a starting material. From the yielded amount, elemental analysis values and infrared absorption spectrum of the starting copolymer, it was confirmed that this copolymer resulted from the conversion of the starting vinyl acetate unit of the vinyl acetate/methyl acrylate copolymer into a vinyl alcohol unit by alcoholysis.
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t-butyl peroxy isopropyl carbonate
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl acrylate
Reactant of Route 2
Methyl acrylate
Reactant of Route 3
Reactant of Route 3
Methyl acrylate
Reactant of Route 4
Methyl acrylate
Reactant of Route 5
Methyl acrylate
Reactant of Route 6
Reactant of Route 6
Methyl acrylate

Q & A

Q1: What is the molecular formula and weight of methyl acrylate?

A1: Methyl acrylate has the molecular formula C4H6O2 and a molecular weight of 86.09 g/mol.

Q2: What spectroscopic data is available for methyl acrylate?

A2: Researchers have used various spectroscopic techniques to characterize methyl acrylate, including Infrared (IR) [], Nuclear Magnetic Resonance (NMR) [, , , ], and X-ray Absorption Spectroscopy (XAS) []. These techniques provide insights into the structure, bonding, and interactions of methyl acrylate.

Q3: How does the stability of methyl acrylate affect its applications?

A4: Methyl acrylate's stability is crucial for its applications. For instance, electron beam crosslinking enhances the mechanical and thermal properties of ethylene methyl acrylate copolymers, broadening their potential uses []. Conversely, methyl acrylate can undergo degradation upon exposure to radiation, affecting its properties and limiting its applications in certain contexts [].

Q4: Can methyl acrylate participate in catalytic reactions?

A5: Yes, methyl acrylate can act as both a reactant and a product in catalytic reactions. For example, it serves as a reactant in aldol condensation reactions catalyzed by Vanadium-Silicon-Phosphorus Oxide (V-Si-P Oxide) and Cesium-Antimony Oxide/Silicon Dioxide (Cs-Sb2O5/SiO2) catalysts, leading to the formation of other valuable compounds like methyl acrylate itself [, ].

Q5: How does the structure of methyl acrylate influence its reactivity in catalytic reactions?

A6: The presence of the electron-withdrawing carbonyl group in methyl acrylate makes it susceptible to nucleophilic attack. This is evident in reactions like the Michael addition, where it readily reacts with nucleophiles like nitroalkanes in the presence of catalysts like tributylphosphine []. The reaction conditions and the nature of the catalyst significantly influence the reaction rate and selectivity.

Q6: Have computational methods been applied to study methyl acrylate?

A7: Yes, Density Functional Theory (DFT) calculations have been used to investigate the reaction mechanisms and selectivities of reactions involving methyl acrylate, such as the cycloaddition reactions with pyridinium-3-olates and pyrazinium-3-olates []. These calculations provide valuable insights into the factors governing the reactivity and selectivity of methyl acrylate in different chemical transformations.

Q7: How do structural modifications of methyl acrylate affect its properties?

A8: Structural modifications to methyl acrylate can significantly alter its reactivity. For instance, replacing the methyl group with an octafluoropentyl group in octafluoropentyl methyl acrylate enhances its hydrophobicity and alters its interaction with silk fabric, making it suitable for grafting modification applications [].

Q8: What are the safety concerns associated with methyl acrylate?

A9: Methyl acrylate is flammable and harmful upon inhalation or skin contact. It is classified as a skin sensitizer, and its use in industrial settings requires adherence to strict safety regulations [].

Q9: What measures can mitigate the environmental impact of methyl acrylate?

A9: Responsible waste management practices are crucial to minimize the environmental impact of methyl acrylate. While specific strategies are not outlined in the provided research, exploring biodegradable alternatives and efficient recycling methods can contribute to sustainable use.

Q10: What is the significance of methyl acrylate in polymer chemistry?

A11: Methyl acrylate is a vital monomer in polymer synthesis. It undergoes polymerization to form poly(methyl acrylate) (PMA) [, , , ]. The properties of PMA can be further tailored by copolymerizing methyl acrylate with other monomers like styrene, acrylonitrile, and itaconic anhydride [, , , , , ].

Q11: How does the polymerization of methyl acrylate proceed?

A12: Methyl acrylate polymerization typically proceeds via free radical mechanisms, often initiated by systems like ceric ammonium nitrate or Cu(0)/tris(2-dimethylaminoethyl)amine (Me6-TREN) [, , ]. The polymerization conditions, such as initiator concentration, temperature, and solvent, significantly impact the reaction rate, molecular weight, and polydispersity of the resulting polymer.

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